molecular formula C11H20N2O2 B2436611 tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1511379-27-3

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2436611
CAS No.: 1511379-27-3
M. Wt: 212.293
InChI Key: INOKOAOSLHGWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS RN 1511379-27-3) is a high-value, synthetically versatile chemical building block with the molecular formula C 11 H 20 N 2 O 2 and a molecular weight of 212.29 g/mol . This compound features a rigid, strained 3-azabicyclo[3.1.0]hexane scaffold, which serves as a privileged structure in medicinal chemistry for its ability to confer conformational constraint on molecular targets. The molecule is multifunctional, presenting two key reactive sites: a primary amine group (aminomethyl) ideal for amide bond formation or conjugation, and a tert-butyloxycarbonyl (Boc) protecting group that can be readily removed under mild acidic conditions to reveal a secondary amine, enabling further diversification . This unique combination of a rigid bicyclic core and orthogonal protective groups makes it an exceptionally useful intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its applications are primarily found in early-stage drug discovery, where it is employed as a key synthon in constructing compound libraries and in the exploration of structure-activity relationships (SAR). Researchers value this compound for its potential to create novel bioactive compounds, including enzyme inhibitors or receptor ligands, by leveraging its three-dimensional structure to improve pharmacological properties. The solid should be stored at room temperature under an inert atmosphere for optimal stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOKOAOSLHGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

Cyclopropanation of pyrrolidine intermediates is a widely used method. For example, a pyrrolidine bearing a vinyl group undergoes Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple. This reaction proceeds via carbene insertion to form the bicyclic framework.

Reaction Conditions :

  • Substrate : 3-Vinylpyrrolidine
  • Reagents : CH₂I₂, Zn(Cu)
  • Solvent : Diethyl ether
  • Yield : 60–70% (estimated from analogous reactions).

Curtius Rearrangement from Carboxylic Acid Precursors

The Curtius rearrangement converts carboxylic acids to amines via acyl azide intermediates. In one protocol, rac-3-methyl-5-phenyladamantane-1-carboxylic acid was treated with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 70°C for 2 hours, forming an isocyanate intermediate that hydrolyzes to the primary amine.

Key Steps :

  • Activation of the carboxylic acid with DPPA.
  • Thermal rearrangement to isocyanate.
  • Hydrolysis to yield the bicyclic amine.

Introduction of the Aminomethyl Group

The aminomethyl group at position 1 is introduced via alkylation or reductive amination of a preformed bicyclic amine intermediate.

Alkylation of Bicyclic Amine Intermediates

A Boc-protected 3-azabicyclo[3.1.0]hexane derivative reacts with bromomethylphthalimide under basic conditions, followed by phthalimide cleavage with hydrazine to yield the primary amine.

Example Protocol :

Parameter Value
Substrate tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
Alkylating Agent Bromomethylphthalimide
Base K₂CO₃
Solvent DMF
Yield 75% (after deprotection)

Reductive Amination

Reductive amination of a bicyclic ketone with ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group. This method avoids harsh alkylation conditions and improves stereocontrol.

Protection of the Amino Group with tert-Butyl Carbamate

The Boc group is introduced to protect the secondary amine during subsequent reactions.

Boc Protection Using Boc Anhydride

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.

Optimized Conditions :

Parameter Value
Reagent Boc₂O (1.2 equiv)
Base Et₃N (2.0 equiv)
Solvent THF or DCM
Temperature 0°C to RT
Yield >90%

Stereochemical Considerations

The (1S,5R) configuration is critical for biological activity. Asymmetric synthesis methods include:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline-derived catalysts during cyclopropanation.
  • Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise control over cyclopropanation and Curtius rearrangement steps, reducing side reactions.

Industrial Protocol Highlights :

  • Catalyst : Heterogeneous Zn-Cu for cyclopropanation.
  • Purification : Crystallization from hexane/EtOAc.

Reaction Optimization Data

Comparative analysis of key synthetic steps:

Step Method Conditions Yield Purity Source
Cyclopropanation Simmons-Smith CH₂I₂, Zn(Cu), Et₂O, 0°C 68% 95%
Curtius Rearrangement DPPA, Et₃N Toluene, 70°C, 2h 50% 90%
Boc Protection Boc₂O, Et₃N THF, RT, 12h 92% 99%

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine in the azabicyclo system. Acidic conditions cleave the Boc group, yielding the free amine for subsequent reactions.

Reaction Conditions Outcome Source
HCl in dioxane or aqueous HClFormation of 3-azabicyclo[3.1.0]hexane-1-methamine hydrochloride
Trifluoroacetic acid (TFA) in DCMDeprotection to liberate the free amine for further functionalization

Example :
Treatment with HCl gas in dioxane removes the Boc group, producing the hydrochloride salt of 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane . This intermediate is pivotal in synthesizing bioactive molecules, such as nicotinic acetylcholine receptor ligands.

Acylation of the Aminomethyl Group

The primary amine on the bridgehead undergoes acylation with carboxylic acid derivatives, forming amides critical for pharmaceutical applications.

Acylating Agent Product Conditions Source
5-(3-Fluorophenyl)-2-methylthiazole-4-carbonyl chloride[(1S,2S,5R)-3-(2-Amino-5-(3-fluorophenyl)thiazole-4-carbonyl)-3-azabicyclo[3.1.0]hexan-2-yl]methanamineHATU, DIEA, DMF
3-Chlorobenzoyl chlorideN-[[(1R,5S)-3-(3-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]amideDCC, DMAP, CH₂Cl₂

Mechanism :
The reaction typically employs coupling agents (e.g., HATU, DCC) to activate carboxyl groups, facilitating nucleophilic attack by the amine. For instance, the patent WO2009016560A2 demonstrates the synthesis of thiazole-carboxamide derivatives using this approach .

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic substitution reactions, enabling alkylation or arylation.

Electrophile Product Conditions Source
Benzyl bromideN-Benzyl-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateK₂CO₃, DMF, 60°C
Methyl iodideN-Methyl-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateNaH, THF, 0°C → RT

Steric Considerations :
The bridgehead position imposes steric constraints, often requiring elevated temperatures or polar aprotic solvents to enhance reactivity .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1511379-27-3

The compound features a bicyclic structure that contributes to its biological activity and potential utility in drug design.

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structure allows for interactions with various biological targets, making it a candidate for further exploration in drug design.

2. Biological Activity
Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer cells and could serve as a scaffold for developing new anticancer agents. The azabicyclic framework is known to mimic natural products, which can enhance the bioactivity of synthesized compounds.

Synthetic Methodologies

1. Synthesis of Derivatives
this compound can be utilized as a starting material for synthesizing various derivatives with modified biological properties. The amine functionality allows for further derivatization, leading to compounds with enhanced pharmacological profiles.

2. Building Block in Organic Synthesis
This compound acts as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its ability to participate in various reactions, such as nucleophilic substitutions and cyclizations, makes it valuable in synthetic organic chemistry.

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated efficacy against specific cancer cell lines, suggesting potential for therapeutic development.
Synthetic ApplicationsHighlighted its role as a key intermediate in synthesizing novel heterocyclic compounds with enhanced biological activity.
Pharmacological StudiesInvestigated binding affinities to neurotransmitter receptors, indicating possible applications in treating neurological conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aminomethyl and ester groups. The bicyclic structure can provide a rigid scaffold that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1511379-27-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a μ-opioid receptor ligand. This article synthesizes current research findings regarding its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

μ-Opioid Receptor Ligands

Research indicates that compounds within the azabicyclo[3.1.0]hexane class, including this compound, have been designed as novel achiral μ-opioid receptor ligands. These ligands exhibit significant binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes, making them promising candidates for therapeutic applications in pain management and pruritus treatment in veterinary medicine .

Structure-Activity Relationship (SAR)

A study focused on the SAR of azabicyclo[3.1.0]hexane compounds revealed modifications leading to enhanced binding affinities in the picomolar range for μ-opioid receptors. The introduction of an aminomethyl group at the 1-position significantly influences the biological activity, suggesting that further structural optimizations could yield even more potent ligands .

Study on Pruritus Treatment

In a notable case study, researchers evaluated the efficacy of various azabicyclo[3.1.0]hexane derivatives, including this compound, in treating pruritus in dogs. The study demonstrated that these compounds could effectively alleviate symptoms with minimal side effects compared to traditional opioid treatments .

In Vivo Profiling of NIK Inhibitors

Another research effort involved synthesizing related compounds as inhibitors of nuclear factor-kappa B inducing kinase (NIK). The study highlighted the importance of azabicyclo structures in developing inhibitors that could modulate immune responses and treat inflammatory diseases, showcasing the versatility of this compound's scaffold in drug development .

Synthetic Routes

The synthesis of this compound has been optimized through various methods, including catalytic enantioselective reactions that streamline production from complex precursors to more accessible intermediates . These advancements facilitate the large-scale production necessary for further biological evaluations.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate and its derivatives?

The compound is synthesized via amidation or acylation of the bicyclic amine precursor. For example, (1R,5S,6S)-tert-butyl 6-amino derivatives react with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) to yield substituted amides. Purification typically involves silica chromatography with gradients of ethyl acetate/pentane . Deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in DCM, followed by SPE purification .

Q. How is the stereochemical configuration of this bicyclic scaffold characterized?

X-ray crystallography is critical for resolving stereochemistry. For example, the triclinic crystal system of a derivative (C26H35N3O4) confirmed spatial arrangement at 220 K, with empirical formula validation via wavelength (0.71073 Å) and refinement parameters . Chiral chromatography or diastereomeric salt formation is used for enantiomeric resolution .

Q. What analytical techniques are recommended for purity assessment?

LCMS (Formic acid mobile phase, ESI+) provides retention times (e.g., tR = 1.10 min) and mass verification (e.g., m/z = 478.4). NMR (1H/13C) is used to confirm functional groups, while HPLC ensures >95% purity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the aminomethyl group in this scaffold?

The bicyclic structure imposes steric constraints, limiting nucleophilic attack to specific positions. For instance, cyclopropanation via CuBr/PhIO2-mediated systems shows selectivity for 5-substituted derivatives due to transition-state stabilization . Computational studies (e.g., ab initio calculations) rationalize cis/trans selectivity in cyclization steps .

Q. What strategies address conflicting stereochemical outcomes in derivatives?

Discrepancies between NMR and crystallographic data may arise from dynamic ring puckering. Solutions include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Comparative analysis of diastereomeric ratios via chiral HPLC .
  • Redesigning synthetic routes to favor thermodynamic control (e.g., NaBH3CN reduction under acidic conditions) .

Q. How is this scaffold applied in drug discovery, particularly for enzyme inhibition?

The compound serves as a precursor for BET inhibitors and deubiquitinase (DUB) modulators. For example:

  • Substitution with dihydrobenzofuran carboxamides yields BD2-selective BET inhibitors (IC50 < 100 nM) .
  • Dichlorobenzamide derivatives (e.g., AP-09-125) inhibit Zn²⁺-dependent DUBs, validated via cellular assays (e.g., inflammation modulation) .

Methodological Notes

  • Stereochemical Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) or diastereomeric crystallization with tartaric acid derivatives .
  • Conflict Resolution : Cross-validate NMR assignments with DFT-calculated chemical shifts .
  • Scale-Up Challenges : Optimize silica chromatography gradients to minimize epimerization during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.